Cas no 1211892-14-6 ((Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine)

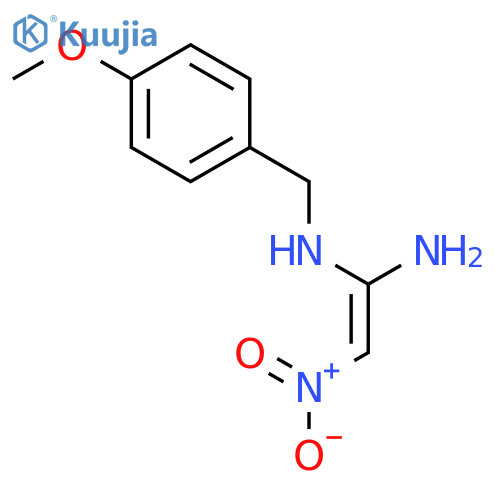

1211892-14-6 structure

商品名:(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine 化学的及び物理的性質

名前と識別子

-

- (Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine

- 1211892-14-6

- (Z)-N-(4-methoxybenzyl)-2-nitroethene-1,1-diamine

- (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine

- BS-37281

- (Z)-N1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine

- CS-0442468

- (Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine

- (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine(SALTDATA

- (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine(SALTDATA: FREE)

-

- インチ: InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7-

- InChIKey: LEXSBVKEORUYFG-YFHOEESVSA-N

計算された属性

- せいみつぶんしりょう: 223.09569129Da

- どういたいしつりょう: 223.09569129Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B426833-10mg |

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine |

1211892-14-6 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B426833-50mg |

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine |

1211892-14-6 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513135-1g |

(Z)-N-(4-methoxybenzyl)-2-nitroethene-1,1-diamine |

1211892-14-6 | 98% | 1g |

¥885.00 | 2024-08-09 | |

| A2B Chem LLC | AE37736-250mg |

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine |

1211892-14-6 | 95% | 250mg |

$43.00 | 2024-04-20 | |

| 1PlusChem | 1P009EDK-250mg |

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine |

1211892-14-6 | 95% | 250mg |

$43.00 | 2025-02-24 | |

| TRC | B426833-100mg |

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine |

1211892-14-6 | 100mg |

$ 80.00 | 2022-06-07 |

(Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1211892-14-6 ((Z)-N-1-(4-Methoxybenzyl)-2-nitroethylene-1,1-diamine) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬